2-(1H-1,2,4-triazol-1-yl)acetonitrile

Descripción general

Descripción

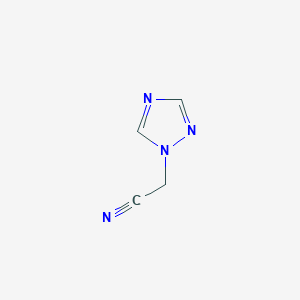

2-(1H-1,2,4-Triazol-1-yl)acetonitrile is an organic compound with the molecular formula C4H4N4 It features a triazole ring, a five-membered ring containing three nitrogen atoms, attached to an acetonitrile group

Synthetic Routes and Reaction Conditions:

Direct Synthesis: One common method involves the reaction of 1H-1,2,4-triazole with chloroacetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Alternative Methods: Another approach includes the use of 1H-1,2,4-triazole and bromoacetonitrile under similar conditions, with the base facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products.

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the substituents introduced, products can range from alkylated triazoles to acylated derivatives.

Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

Reduction Products: Reduction typically yields triazole derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-(1H-1,2,4-triazol-1-yl)acetonitrile serves as a versatile building block for synthesizing more complex triazole derivatives. Its unique reactivity allows it to participate in various organic reactions, making it a valuable intermediate in synthetic organic chemistry.

| Application | Description |

|---|---|

| Synthesis of Triazole Derivatives | Used as a precursor for creating more complex organic compounds. |

| Organic Synthesis | Acts as an intermediate in various chemical reactions. |

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies have shown that triazole derivatives exhibit significant antimicrobial effects against various pathogens.

- Antifungal Activity: Its structure allows interaction with fungal enzymes, inhibiting growth and reproduction.

- Anticancer Potential: Research indicates that compounds containing triazole rings may interfere with cancer cell proliferation.

Case Study: Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Medicine

In medicinal chemistry, this compound is being explored for its role as a pharmacophore in drug design. It has been linked to the development of novel drugs targeting various diseases:

| Drug Development Area | Description |

|---|---|

| Anticancer Drugs | Investigated for its ability to inhibit cancer cell growth. |

| Antimicrobial Agents | Potential use in developing new antibiotics or antifungals. |

Case Study: Anticancer Research

Research highlighted in Cancer Research outlined how triazole-based compounds can inhibit aromatase activity, crucial for estrogen biosynthesis in hormone-dependent cancers . This positions this compound as a candidate for further development in hormone-related therapies.

Mecanismo De Acción

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)acetonitrile largely depends on its application:

Biological Activity: In antifungal applications, the triazole ring inhibits the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes, leading to cell death.

Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the triazole ring, which can stabilize or destabilize reaction intermediates.

Comparación Con Compuestos Similares

1H-1,2,4-Triazole: The parent compound, which lacks the acetonitrile group.

2-(1H-1,2,3-Triazol-1-yl)acetonitrile: A structural isomer with the triazole ring in a different arrangement.

2-(1H-1,2,4-Triazol-3-yl)acetonitrile: Another isomer with the acetonitrile group attached to a different nitrogen atom in the triazole ring.

Uniqueness: 2-(1H-1,2,4-Triazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(1H-1,2,4-triazol-1-yl)acetonitrile is a triazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is primarily recognized for its potential anticancer, antifungal, and antibacterial properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, notably cytochrome P450. This interaction occurs through the binding of nitrogen atoms from the triazole ring to the iron in the heme moiety of the enzyme, leading to inhibited enzymatic activity. This mechanism is crucial for its application in drug metabolism and toxicity studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by interfering with cell signaling pathways and gene expression . The compound induces apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment.

Biological Activity Overview

Anticancer Studies

A study demonstrated that derivatives of this compound showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cancer cell lines. Notably, these compounds exhibited lower cytotoxicity towards normal cells compared to doxorubicin, a standard chemotherapy drug . The most potent compounds were shown to significantly induce apoptosis in cancer cells.

Antifungal Activity

Research has also explored the antifungal properties of triazole derivatives. The compound's structure allows it to interfere with fungal cell membrane synthesis, similar to established antifungals like fluconazole.

Antibacterial Activity

In vitro studies have indicated that this compound demonstrates selective antibacterial activity against certain strains. For instance, modifications of the triazole ring have been linked to enhanced activity against resistant bacterial strains .

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-2-8-4-6-3-7-8/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDZBEBBGBQWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377519 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81606-79-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(1H-1,2,4-triazol-1-yl)acetonitrile contribute to the synthesis of safer energetic materials?

A1: this compound (abbreviated as TrzAt in the research) plays a crucial role as a precursor in a multi-step synthesis process. It reacts under hydrothermal conditions with azide anions to form a tetrazole-based ligand, 5-(1,2,4-triazol-1-ylmethyl)-1H-tetrazole (Htrmetz). This ligand then coordinates with metal ions (Zn2+ or Cd2+) to form energetic metal-organic frameworks (EMOFs) [].

Q2: What are the advantages of using metal-organic frameworks (MOFs) for developing energetic materials?

A2: MOFs offer several advantages for creating next-generation energetic materials:

- Tunability: The structure and properties of MOFs can be tailored by selecting different metal ions and organic ligands. This allows for fine-tuning of properties like energy content, sensitivity, and thermal stability [].

- High Density: MOFs can accommodate a high density of energetic groups within their framework, leading to materials with high energy output [].

- Improved Safety: The robust structure of MOFs can enhance the safety of energetic materials by providing a physical barrier against accidental detonation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.